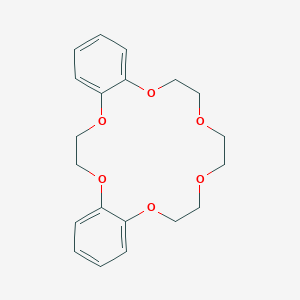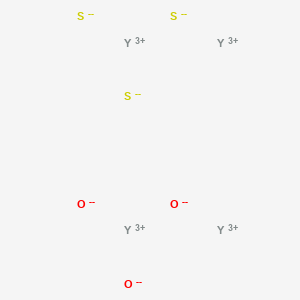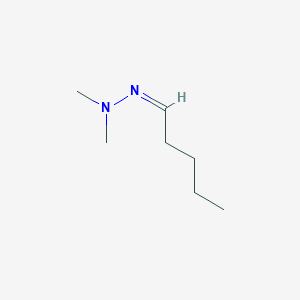
Isobutyl cyanoacetate
Descripción general
Descripción
Isobutyl cyanoacetate is an organic compound with the molecular formula C7H11NO2. It is a colorless liquid with a strong odor and is known for its applications in various chemical syntheses. The compound is characterized by the presence of a cyano group (-CN) and an ester group (-COO-), making it a versatile intermediate in organic chemistry.
Mecanismo De Acción
- Isobutyl cyanoacetate is a compound with the chemical formula C₇H₁₁NO₂ . However, specific information about its primary targets is not readily available in the literature.
- Generally, cyanoacetamide derivatives, including this compound, are considered important precursors for heterocyclic synthesis. Their carbonyl and cyano functional groups enable reactions with common bidentate reagents to form various heterocyclic compounds .
Target of Action
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobutyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of cyanoacetic acid with isobutanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote the formation of the ester, and the product is then purified through distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The ester group can undergo condensation reactions with amines to form amides and other nitrogen-containing compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and isobutanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Condensation Reactions: Reagents include primary or secondary amines, often under acidic or basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Nucleophilic Substitution: Substituted cyanoacetates.
Condensation Reactions: Amides and other nitrogen-containing compounds.
Hydrolysis: Cyanoacetic acid and isobutanol.
Aplicaciones Científicas De Investigación
Isobutyl cyanoacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the preparation of biologically active molecules and as a building block in the synthesis of bioactive heterocycles.
Medicine: this compound is involved in the development of new drugs and therapeutic agents due to its versatile reactivity.
Industry: It is used in the production of coatings, adhesives, and other specialty chemicals.
Comparación Con Compuestos Similares
- Methyl cyanoacetate
- Ethyl cyanoacetate
- Propyl cyanoacetate
These compounds are used in similar applications but differ in their reactivity and physical properties due to the variation in the ester group.
Propiedades
IUPAC Name |
2-methylpropyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(2)5-10-7(9)3-4-8/h6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGQEKKNLHJZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065424 | |
| Record name | Acetic acid, cyano-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-31-4 | |
| Record name | 2-Methylpropyl 2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-cyano-, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, cyano-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1WNZ1D0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is isobutyl cyanoacetate primarily used for in scientific research?
A1: this compound is frequently employed as a reagent in the synthesis of various ring-substituted isobutyl phenylcyanoacrylates. These acrylate derivatives are then often studied for their potential as monomers in copolymerization reactions with styrene. [, , , , , , , , , , , ]
Q2: How is this compound synthesized in the lab?
A2: One common method is the Knoevenagel condensation reaction. This reaction involves reacting a substituted benzaldehyde with this compound in the presence of a base catalyst, often piperidine. [, , , , , , , , , , , ]
Q3: What are the typical characterization techniques used to confirm the synthesis of this compound and its derivatives?
A3: Researchers commonly utilize a combination of techniques including:
- Elemental Analysis (CHN): To verify the elemental composition of the synthesized compounds. [, , , , , , , , , , , ]
- Spectroscopic Methods:
Q4: Why is styrene copolymerization with isobutyl phenylcyanoacrylate derivatives a significant area of research?
A4: Copolymerization of styrene with these acrylate derivatives offers a way to potentially modify the properties of polystyrene. By altering the substituents on the phenyl ring of the isobutyl phenylcyanoacrylates, researchers can investigate the structure-property relationship and potentially fine-tune the thermal and physical properties of the resulting copolymers. [, , , , , , , , , , , ]
Q5: How is the composition of the styrene copolymers determined?
A5: The composition of the copolymers is often determined by analyzing the nitrogen content using elemental analysis. This information, in conjunction with the known structures of the monomers, allows researchers to calculate the relative amounts of each monomer incorporated into the copolymer chain. [, , , , , , , , , , , ]
Q6: What analytical techniques are used to study the thermal properties of these styrene copolymers?
A6: Two main techniques are employed:
- Differential Scanning Calorimetry (DSC): This technique helps determine the glass transition temperatures (Tg) of the copolymers, providing insights into their flexibility and thermal behavior. []
- Thermogravimetric Analysis (TGA): TGA is used to analyze the thermal stability and degradation patterns of the copolymers. This information is crucial for understanding their potential applications at elevated temperatures. []
Q7: Has this compound been used in any other applications besides the synthesis of phenylcyanoacrylate derivatives?
A7: Yes, isobutyl [3-¹⁴C]cyanoacrylate has been synthesized and used as a radiolabeled compound in research. The synthesis involved a Diels-Alder reaction with anthracene to form a stable intermediate, followed by thermolysis to generate the desired radiolabeled product. []
Q8: Are there alternative methods for synthesizing this compound?
A8: Yes, an alternative method involves the interesterification of methyl cyanoacetate with 2-methyl-1-propanol (isobutanol) using tetrabutyl titanate as a catalyst. This approach provides a high yield (97.20%) of this compound under optimized reaction conditions. []
Q9: What factors influence the yield of this compound in the interesterification reaction?
A9: Several factors, including the reaction temperature, the molar ratio of reactants, and the amount of catalyst used, can significantly impact the yield of this compound. []
Q10: What is the role of paranitrobenzoic acid in the polymethylmethacrylate composite material for 3D printing?
A10: While the provided abstract does not explicitly detail the role of paranitrobenzoic acid [], it likely acts as a polymerization initiator or modifier. Paranitrobenzoic acid can generate free radicals upon heating or UV exposure, potentially initiating the polymerization of this compound within the composite material.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82419.png)
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)


![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)







